(4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a heterocyclic compound that features an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-chlorobenzaldehyde with benzylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce dihydrooxazole compounds .
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and bacterial infections .
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-BROMOPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(4-METHOXYPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(4-NITROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
What sets (4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 4-chlorophenyl group can enhance its binding affinity and selectivity for certain enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(4Z)-4-benzylidene-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-6-12(7-9-13)15-18-14(16(19)20-15)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOCYQMPTOGCSL-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34108-14-0 |
Source
|
Record name | NSC148172 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.